Product packaging for 6-Benzyl-4-methylquinolin-2(1h)-one(Cat. No.:CAS No. 5428-28-4)

6-Benzyl-4-methylquinolin-2(1h)-one

Cat. No.: B15066571
CAS No.: 5428-28-4
M. Wt: 249.31 g/mol
InChI Key: KGCJWFLHTUEGNR-UHFFFAOYSA-N
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Description

6-Benzyl-4-methylquinolin-2(1H)-one is a quinolin-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzyl group at the 6-position and a methyl group at the 4-position of the core quinolin-2-one scaffold, a structure known for its diverse biological activities. Researchers value this scaffold for developing novel therapeutic agents, particularly in oncology and cardiology. Quinoline derivatives demonstrate a notable capacity for intercalation, a mechanism where the planar ring systems insert between DNA base pairs, which can disrupt DNA processes and is a key mechanism for many antitumor agents . Furthermore, the core 4-methylquinolin-2-one structure is recognized as a key fragment in the design of fluorescent markers for highly sensitive DNA detection . Specific research into close structural analogs, such as 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives, has revealed potent inhibitory activity against Phosphodiesterase 3 (PDE3), a target for improving cardiac contractility in conditions like congestive heart failure . Some synthetic compounds based on this scaffold have shown better PDE3 inhibitory activity compared to the known inhibitor vesnarinone and displayed a promising cardiotonic profile in ex vivo models, selectively increasing the force of cardiac contraction over heart rate . The quinoline scaffold is also a privileged structure in anticancer agent discovery, with many derivatives known to exhibit cytotoxic activity through mechanisms such as cell cycle perturbation and inhibition of enzymes like PI3K . The incorporation of a benzyl group provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B15066571 6-Benzyl-4-methylquinolin-2(1h)-one CAS No. 5428-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5428-28-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-benzyl-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-12-9-17(19)18-16-8-7-14(11-15(12)16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

KGCJWFLHTUEGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Benzyl 4 Methylquinolin 2 1h One and Its Analogs

Classical and Named Reactions for Quinolin-2(1H)-one Synthesis

The foundational methods for constructing the quinolinone scaffold often involve the condensation and cyclization of appropriately substituted anilines and carbonyl compounds. These reactions, many of which bear the names of their discoverers, remain relevant in modern organic synthesis.

Friedländer and Knorr Syntheses

The Friedländer synthesis is a reaction between a 2-amino-substituted aromatic aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. researchgate.netpasteur.fr This condensation followed by cyclodehydration leads to the formation of a quinoline (B57606) ring. researchgate.net For the synthesis of a 6-benzyl-4-methylquinolin-2(1H)-one, a potential route would involve the reaction of a 2-amino-4-benzylbenzaldehyde or a related ketone with a compound like ethyl acetoacetate. The reaction is known for its operational simplicity and the ready availability of starting materials. nih.gov

The Knorr quinoline synthesis provides a pathway to 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones). This reaction involves the condensation of a β-ketoester with an aniline (B41778), followed by cyclization of the resulting anilide. wikipedia.org A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an analog of the target compound, utilized the Knorr reaction by condensing 4-bromoaniline (B143363) with a β-keto ester. wikipedia.orgsynarchive.com This suggests a viable route to this compound could involve the reaction of 4-benzylaniline (B49627) with ethyl acetoacetate, followed by cyclization of the intermediate β-anilinoacrylate. The conditions for this cyclization are often harsh, requiring strong acid and high temperatures.

Skraup and Doebner-Miller Reactions

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org While typically used for preparing heteroring-unsubstituted quinolines, modifications can introduce substituents. wikipedia.org

A related and more versatile method is the Doebner-Miller reaction , which is also known as the Skraup-Doebner-Von Miller quinoline synthesis. mdpi.com This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to generate quinolines. mdpi.comwikipedia.org The α,β-unsaturated carbonyl compound can even be formed in situ from two carbonyl compounds in what is known as the Beyer method. mdpi.com For the synthesis of a 6-benzyl substituted quinoline, 4-benzylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by strong Brønsted or Lewis acids. mdpi.com A key challenge with the original method was the acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields, a problem that has been mitigated by using biphasic reaction media. wikipedia.org

Gould-Jacobs and Conrad-Limpach Methods

The Gould-Jacobs reaction is a significant method for preparing 4-hydroxyquinoline (B1666331) derivatives. nih.gov The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. nih.govwikipedia.org The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. nih.gov Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. nih.govwikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov The high temperatures required for cyclization can sometimes lead to product decomposition. wikipedia.org

The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. researchgate.net The initial reaction forms a Schiff base, which upon heating, typically in a high-boiling inert solvent like mineral oil, undergoes cyclization. researchgate.netmun.ca The product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the latter often predominating. researchgate.net This method is highly valuable for producing quinolones that have shown significant biological activity. mun.ca

ReactionStarting MaterialsKey IntermediateProduct Type
Gould-Jacobs Aniline, Alkoxymethylenemalonic esterAnilidomethylenemalonic ester4-Hydroxyquinoline
Conrad-Limpach Aniline, β-KetoesterSchiff base4-Hydroxyquinoline

Pfitzinger, Biere-Seelen, and Dieckmann Condensations

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govorganic-chemistry.org The base hydrolyzes the amide bond in isatin to form a keto-acid, which then reacts with the carbonyl compound to form an imine that subsequently cyclizes and dehydrates. nih.gov A variation known as the Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. nih.gov

The Biere-Seelen synthesis , developed in 1976, starts with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, yielding an enamino ester. masterorganicchemistry.comwikipedia.org This intermediate then undergoes cyclization in the presence of a strong base to form a quinolin-4-one derivative. masterorganicchemistry.comwikipedia.org

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-ketoester. nih.govorganic-chemistry.org In the context of quinolinone synthesis, methyl anthranilate can be reacted with methyl acrylate (B77674) to form a diester, which then undergoes intramolecular cyclization with a base like sodium hydride to yield a dihydroquinolinone. Subsequent oxidation leads to the quinolin-4-one. wikipedia.org

Snieckus' and Camps' Cyclizations

Snieckus' synthesis offers a method for preparing 3-substituted quinolin-4-ones through a regioselective ortho-metallation strategy. wikipedia.org This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine. Treatment of this imine with a strong base like lithium diisopropylamide (LDA) induces cyclization to the quinolin-4-one. wikipedia.org

The Camps cyclization is a base-catalyzed intramolecular reaction of an o-acylaminoacetophenone, which can lead to the formation of either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. wikipedia.orgnih.gov The use of a strong base favors the formation of quinolin-4-ones, while a weaker base can lead to quinolin-2-ones. wikipedia.org This reaction is versatile and has been utilized in modern synthetic sequences, for example, in a two-step synthesis of 2-aryl-4-quinolones. nih.gov

Modern Catalytic Approaches

Contemporary synthetic chemistry has seen the rise of catalytic methods for quinolinone synthesis, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been particularly prominent. For instance, a domino Heck-cyclization reaction of acrylamides has been developed for the synthesis of 4-aryl-2-quinolones. Another approach involves a palladium-catalyzed C-H activation/C-C bond formation/intramolecular cyclization cascade to construct the quinolinone scaffold.

Ruthenium catalysts have also been employed. A Ru-catalyzed cyclization of anilides with acrylates can afford 2-quinolones in good to excellent yields. Furthermore, visible-light-driven hydrocarboxylations using an iridium/cobalt dual catalytic system provide a one-pot route to 2-quinolones from readily available alkynes and CO2.

Recent developments in metal-free synthesis have also emerged. For example, a rapid synthesis of quinolin-2-yl carbonates from 2-alkenylanilines has been achieved using DMAP as a catalyst, which can then be easily converted to quinolinones.

A publication directly relevant to the target compound describes the design and synthesis of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives. While the specific synthetic details for the parent 6-benzyl compound are not fully elaborated in the abstract, the work implies a successful synthetic strategy for this class of compounds, likely adaptable for the synthesis of this compound.

Catalyst TypeReaction DescriptionStarting Materials
Palladium Domino Heck-cyclizationAcrylamides
Palladium C-H activation/cyclization cascadeAnilides
Ruthenium Cyclization of anilides with acrylatesAnilides, Acrylates
Iridium/Cobalt Visible-light hydrocarboxylationAlkynes, CO2
DMAP (metal-free) Cyclization of 2-alkenylanilines2-Alkenylanilines

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cyclization)

Transition metal catalysis, particularly using palladium, is a cornerstone for the synthesis of quinolin-2(1H)-ones. ias.ac.in These methods offer high efficiency and functional group tolerance. Palladium-catalyzed reactions often involve coupling and cyclization steps to build the quinoline core. nih.gov

A common strategy is the palladium-catalyzed intramolecular cyclization of appropriately substituted anilines or amides. researchgate.net For instance, the coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex like Pd(OAc)₂, affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov Another approach involves the palladium-catalyzed carbonylation of alkyne-tethered o-iodoanilines, which leads to the formation of tricyclic quinolin-2(1H)-ones. nih.gov

Researchers have also developed palladium-catalyzed cascade reactions for the rapid construction of complex quinolin-2(1H)-one scaffolds. rsc.org For example, a palladium-catalyzed cascade involving radical cyclization and C-H amination of 1,7-enynes with hydroxylamine (B1172632) has been used to synthesize tricyclic quinolin-2(1H)-one derivatives. rsc.org Furthermore, a Pd(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where azodicarboxylates act as both the activating agent and the oxidant under mild conditions. rsc.org The choice of ligand, base, and reaction conditions is crucial for the success of these cyclization reactions. researchgate.net

Catalyst SystemStarting MaterialsProduct TypeYieldReference
Pd(OAc)₂ / PPh₃ / NaOAc2-iodoaniline, α,β-unsaturated carbonyls3-substituted quinolin-2(1H)-ones67-76% nih.gov
Pd(II) / AzodicarboxylateQuinoline N-oxidesQuinolin-2(1H)-ones- rsc.org
Pd-catalysto-iodoanilines, acrylates/acrylic acids2-quinolinones28->99% researchgate.net
Pd(OAc)₂ / CuI / PPh₃ / LiOtBu3-bromoquinolin-2-(1H)-ones, azoles3-(heteroaryl)quinolin-2(1H)-onesGood to Excellent nih.gov

Metal-Free Synthetic Protocols

In the quest for more sustainable and cost-effective synthetic methods, metal-free protocols for quinolin-2(1H)-one synthesis have gained significant attention. researchgate.netnih.gov These reactions avoid the use of expensive and potentially toxic transition metals.

One notable metal-free approach is the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. nih.govacs.org This method proceeds via a tandem reaction involving the functionalization of C(sp³)–H bonds and subsequent cyclization, offering an environmentally friendly route to valuable quinoline structures. nih.govacs.org The reaction is often initiated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of iodine. acs.org

Another environmentally benign methodology involves the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature without the need for any base or organic solvent. researchgate.netacs.orgscinapse.io This protocol boasts a wide substrate scope, excellent yields, and short reaction times (1-8 minutes), highlighting its green credentials with a low E-factor of 1.6. researchgate.netacs.org Additionally, the Knorr synthesis, a classical method involving the condensation of β-keto esters with anilines followed by cyclization, remains a relevant metal-free route. researchgate.net For example, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one can be optimized by monitoring the initial condensation to favor the desired anilide over the alternative crotonate. researchgate.net

MethodReactantsConditionsKey FeaturesReference
Tandem Cyclization2-styrylanilines, 2-methylbenzothiazolesI₂ / TBHPMetal-free, C(sp³)–H activation nih.govacs.org
Aqueous SynthesisVarious functionalized substratesAmbient temperature, no base/organic solventGreen, high yields, short reaction time researchgate.netacs.org
Knorr Synthesis4-bromoaniline, β-keto esterOptimized condensationForms 6-bromo-4-methylquinolin-2(1H)-one researchgate.net

N-Heterocyclic Carbene-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of quinoline and quinolinone skeletons. acs.orgrsc.org NHC-catalyzed reactions offer a unique platform for constructing complex heterocyclic systems under mild conditions. acs.org

One such application is the NHC-catalyzed stereoselective cascade reaction of 2'-aminophenylenones and 2-bromoenals, which leads to the construction of chiral functionalized tetrahydroquinolines with three consecutive stereogenic centers in high yields and excellent stereoselectivities. nih.gov Another example is the NHC-catalyzed atroposelective synthesis of N-N axially chiral 3-amino quinazolinones through a selective amidation reaction. acs.orgiisc.ac.in

Furthermore, NHCs can catalyze the indirect Friedländer annulation, starting from 2-aminobenzyl alcohol or its derivatives and ketones, to produce quinolines. rsc.org These methods highlight the versatility of NHCs in promoting cascade reactions that efficiently build the quinoline framework. acs.org

NHC-Catalyzed ReactionSubstratesProductStereoselectivityReference
aza-Michael-Michael-lactonization2'-aminophenylenones, 2-bromoenalsChiral functionalized tetrahydroquinolinesHigh dr and ee nih.gov
Michael–Mannich–lactamizationTosyl-protected o-amino aromatic aldimines, 2-bromoenalsFunctionalized pyrrolo[3,2-c]quinolinesExcellent dr and ee acs.org
Atroposelective AmidationQuinazolinones, α,β-unsaturated aldehydesN–N axially chiral 3-amino quinazolinonesAtropisomeric products acs.orgiisc.ac.in
Indirect Friedländer Annulation2-aminobenzyl alcohol derivatives, ketonesPolysubstituted quinolines- rsc.org

Green Chemistry Principles in Quinolin-2(1H)-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolin-2(1H)-ones, aiming to reduce environmental impact through various strategies.

Microwave-Assisted Synthesis

Microwave heating has been widely adopted in organic synthesis due to its ability to significantly accelerate reaction rates and improve yields compared to conventional heating. ingentaconnect.combenthamdirect.comingentaconnect.comresearchgate.net The synthesis of quinolin-2(1H)-one derivatives has benefited from this technology.

A notable example is the condensation reaction of 2-amino-benzophenones with α-methylene esters under microwave-assisted conditions, which produces quinolin-2(1H)-one derivatives in high yields. ingentaconnect.combenthamdirect.comingentaconnect.com This method offers advantages such as good functional group tolerance and a simple experimental procedure. ingentaconnect.com Another innovative microwave-assisted method involves the one-pot synthesis of 2-(1H)-quinolinone compounds directly from quinoline raw materials, using water as a nucleophile and a reaction accelerator like ethyl chloroacetate. google.com Weak base-promoted lactamization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation also provides an efficient route to quinolin-2(1H)-ones. nih.gov

Reaction TypeReactantsConditionsYieldReference
Condensation2-amino-benzophenones, α-methylene estersMicrowave irradiationHigh ingentaconnect.combenthamdirect.comingentaconnect.com
One-pot SynthesisQuinoline, water, ethyl chloroacetateMicrowave irradiation- google.com
LactamizationN-aryl-β-bromo-α,β-unsaturated amides, K₂CO₃Microwave irradiation, DMFHigh nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only reduce waste but can also simplify product purification. An environmentally benign methodology has been developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at room temperature, avoiding the use of any organic solvents and bases. researchgate.netacs.orgscinapse.io This method is characterized by its operational simplicity and the reusability of the reaction medium. researchgate.netacs.org

In a different approach, a photo-thermo-mechanochemical method, which is free of solvent, has been reported for assembling quinolines catalyzed by iron(II) phthalocyanine. mdpi.com This highlights the potential of combining different energy sources to drive reactions in the absence of traditional solvents.

Photocatalytic and Biocatalytic Transformations

Harnessing light or enzymes as catalysts represents a frontier in green synthesis, offering mild and highly selective reaction pathways.

Photocatalytic Transformations: Visible-light-mediated synthesis provides a green alternative to conventional methods. rsc.org An efficient and atom-economical photocatalytic approach for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides has been developed using low catalyst loading. rsc.orgdntb.gov.uaresearchgate.net This method is robust and scalable. rsc.org Another strategy involves a visible-light-driven, catalyst-free method for the arylation and alkylation of quinolines and quinoxalin-2(1H)-ones, using air as the oxidant under mild conditions. mdpi.com

Biocatalytic Transformations: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Monoamine oxidase (MAO-N) biocatalysts have been employed for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.orgresearchgate.net Furthermore, a chemo-enzymatic one-pot procedure has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolones using horseradish peroxidase (HRP) followed by Fe-mediated oxidation. acs.orgresearchgate.netnorthumbria.ac.uk These enzymatic strategies showcase the potential of biocatalysis in constructing heteroaromatic compounds. northumbria.ac.uk

Green MethodCatalyst/MediatorSubstratesProductKey AdvantageReference
PhotocatalysisVisible light, low catalyst loadingQuinoline-N-oxidesQuinolin-2(1H)-onesAtom economical, reagent-free rsc.org
PhotocatalysisVisible light, air (oxidant)Quinolines, arylhydrazinesArylated quinolinesCatalyst-free, sustainable mdpi.com
BiocatalysisMonoamine oxidase (MAO-N)1,2,3,4-tetrahydroquinolinesQuinoline derivativesHigh selectivity, mild conditions acs.orgresearchgate.net
Chemo-enzymaticHorseradish peroxidase (HRP), FeN-cyclopropyl-N-alkylanilines2-quinolonesOne-pot procedure acs.orgresearchgate.netnorthumbria.ac.uk

Utilization of Environmentally Benign Solvents and Reagents

The principles of green chemistry are progressively being integrated into the synthesis of quinolinone derivatives to minimize environmental impact. nih.govmdpi.com This involves the use of less hazardous solvents and renewable or eco-friendly catalysts. mdpi.com Traditional methods for quinoline synthesis often rely on high temperatures and hazardous organic solvents, leading to significant environmental and economic concerns. mdpi.comnih.gov

Recent advancements have demonstrated the feasibility of synthesizing quinolin-2(1H)-ones in aqueous media at ambient temperatures, completely avoiding the use of bases and organic solvents. acs.orgresearchgate.net This approach not only offers excellent to quantitative yields and short reaction times (1–8 minutes) but also simplifies the process with a reusable reaction medium and eliminates the need for chromatographic purification. acs.orgresearchgate.net The environmental footprint of such methods is significantly lower, as indicated by a low E-factor (Environmental Factor) of 1.6. acs.orgresearchgate.net

Water and ethanol (B145695) are prominent examples of greener solvents being employed in quinolinone synthesis. nih.gov The use of catalysts such as iron(III) chloride hexahydrate (FeCl₃·6H₂O) is also considered an environmentally benign and proficient approach for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds to form quinoline derivatives. researchgate.net These green methodologies often lead to improved reaction efficiency, easier product isolation, and reduced waste generation.

Comparison of Solvents in Quinolinone Synthesis

SolventKey AdvantagesRelevant MethodologiesCitations
WaterNon-toxic, non-flammable, readily available, reduces waste.Base-free aqueous synthesis at ambient temperature. acs.orgresearchgate.net
EthanolRenewable, biodegradable, lower toxicity than many organic solvents.Used in various catalyzed and uncatalyzed reactions. nih.gov
Solvent-FreeEliminates solvent waste, can lead to higher reaction rates.Microwave-assisted synthesis, solid-state reactions. qeios.com
GlycerolBiodegradable, low vapor pressure, high boiling point.Niobium(V) chloride catalyzed synthesis of quinolines. rsc.org

Specific Synthetic Pathways for this compound

While a direct synthetic route for this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for analogous quinolinone structures.

A plausible, though not explicitly documented for this specific compound, synthetic strategy involves the use of 1,3,5-triazine (B166579) (s-triazine) intermediates. The s-triazine ring is a versatile scaffold in organic synthesis due to its reactivity towards nucleophiles. researchgate.netyoutube.com Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material, where the chlorine atoms can be sequentially substituted by different nucleophiles under controlled temperature conditions. youtube.com

A hypothetical multi-step synthesis could involve the following conceptual steps:

Preparation of a Substituted Triazine: Reaction of cyanuric chloride with a benzylamine (B48309) derivative, followed by reaction with a methyl-containing nucleophile.

Coupling with a Phenylenediamine Derivative: The resulting disubstituted triazine could then be reacted with a suitably substituted phenylenediamine to introduce the aniline-type fragment.

Intramolecular Cyclization: An intramolecular cyclization reaction, potentially acid-catalyzed, could then form the quinolinone ring system.

This approach would offer a modular way to introduce the benzyl (B1604629) and methyl groups onto the quinolinone core. Research has demonstrated the synthesis of various s-triazine derivatives incorporating quinoline moieties, which supports the feasibility of such a synthetic design. researchgate.netresearchgate.net

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic compounds like quinolinones, often proceeding under mild conditions with high functional group tolerance. nih.gov Palladium-catalyzed benzannulation, a type of oxidative annulation, presents a viable strategy for synthesizing the this compound core. nih.gov

One general approach involves the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors. nih.gov This method allows for the one-step synthesis of a variety of quinolinones with high efficiency. nih.gov For the target molecule, this would conceptually involve the reaction of a 4-benzyl-substituted aniline with a suitable acetoacetamide (B46550) derivative in the presence of a palladium catalyst.

Another relevant strategy is the palladium-catalyzed intramolecular C-H amination of N-substituted-3,3-diarylacrylamides, which yields 4-arylquinolin-2(1H)-ones. nih.gov Adapting this to the target compound would likely involve starting with a substrate that can generate the 4-methyl and 6-benzyl substitutions upon cyclization. These ligand-assisted cyclization methods offer atom economy and often proceed with high regioselectivity. mdpi.com

Overview of Potential Synthetic Strategies

StrategyKey FeaturesPotential Starting Materials for this compoundCitations
Multi-Step Synthesis via Triazine IntermediatesModular approach, versatile for introducing substituents.Cyanuric chloride, benzylamine, methyl-nucleophile, substituted phenylenediamine. researchgate.netyoutube.comresearchgate.net
Palladium-Catalyzed BenzannulationHigh efficiency, mild reaction conditions, good functional group tolerance.4-Benzylaniline, acetoacetamide derivative, palladium catalyst. nih.govnih.gov

Industrial Scalability Considerations for Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, safety, and cost-effectiveness.

Continuous flow chemistry offers significant advantages for the industrial synthesis of pharmaceuticals, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.net The synthesis of quinolines has been successfully adapted to continuous flow processes. researchgate.netrsc.org For instance, a continuous photochemical process has been developed for the synthesis of quinoline products through an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs of over one gram per hour. researchgate.net

Adapting the synthesis of this compound to a continuous flow system could involve pumping the reactants through heated and pressurized channels containing a heterogeneous catalyst. This would allow for precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with handling large volumes of reactants in batch processes. researchgate.net

The pharmaceutical industry is known for its intensive use of solvents, making solvent recovery and recycling a critical aspect of sustainable and cost-effective manufacturing. researchgate.netvenwiz.com Solvent recovery systems typically employ distillation to separate and purify used solvents from waste streams, allowing them to be reused in the production process. maratek.comkjhil.com

Spectroscopic and Crystallographic Characterization of 6 Benzyl 4 Methylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Benzyl-4-methylquinolin-2(1H)-one is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the quinolinone ring system and the benzyl (B1604629) substituent would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) would be determined by their relative positions and the electronic effects of the substituents.

Methyl Protons: The methyl group at the C4 position would likely appear as a sharp singlet in the upfield region, generally around δ 2.0-2.5 ppm.

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) bridge would be expected to produce a singlet around δ 4.0-5.5 ppm, depending on the solvent and electronic environment.

N-H Proton: The proton attached to the nitrogen atom in the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which can be highly variable and dependent on solvent and concentration.

¹H NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the C=O group in the quinolinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm.

Aromatic and Olefinic Carbons: The carbons of the quinoline (B57606) and benzene rings would resonate in the δ 110-150 ppm region.

Benzylic Carbon: The carbon of the CH₂ group would likely be found in the δ 40-60 ppm range.

Methyl Carbon: The methyl carbon at C4 would be the most upfield signal, expected around δ 15-25 ppm.

¹³C NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Assignment

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺. The expected m/z value for this ion would be calculated based on the molecular formula of this compound (C₁₇H₁₅NO).

High-Resolution Mass Spectrometry (HR-MS)

HR-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Mass Spectrometry Data Table (Hypothetical)

Technique Ion Calculated m/z Found m/z
ESI-MS [M+H]⁺ Value Value

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond stretching vibration.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the quinolinone ring should appear around 1650-1690 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1500-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

IR Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Intensity Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy

An extensive search of scientific literature and spectral databases did not yield specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While UV-Vis spectroscopy is a common technique for characterizing quinolinone derivatives, published spectra for this particular compound are not available. In general, the UV-Vis spectra of quinolin-2(1H)-one and its derivatives exhibit absorption bands in the UVA range, typically between 300 and 400 nm, with some variations based on the substitution pattern on the quinoline ring. These absorptions are attributed to π-π* electronic transitions within the aromatic system.

X-ray Crystallography

Detailed crystallographic data for this compound, including single-crystal X-ray diffraction studies, analysis of molecular geometry, and intermolecular interactions, are not currently available in published scientific literature or crystallographic databases. The following subsections outline the type of information that would be obtained from such studies.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would provide precise information about the crystal system, space group, and unit cell dimensions of this compound. This technique determines the three-dimensional arrangement of atoms within the crystal lattice, offering definitive proof of the molecular structure. While crystallographic data exists for numerous other quinolinone derivatives, no such data has been reported for the title compound.

Analysis of Molecular Geometry and Conformation

Analysis of the crystal structure would reveal key details about the molecular geometry of this compound. This includes precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the quinolinone ring system and the orientation of the benzyl and methyl substituents relative to this ring. For similar structures, the quinolinone core is often found to be nearly planar. The conformation of the benzyl group, specifically the torsion angle between the phenyl ring and the quinolinone scaffold, would also be a key feature determined from this analysis.

Biological Activities and Pharmacological Targets

Antimicrobial Properties

The quinoline (B57606) ring is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of 6-Benzyl-4-methylquinolin-2(1h)-one have been investigated for their efficacy against a spectrum of microbial pathogens.

Antibacterial Efficacy

While specific studies on the antibacterial activity of this compound are limited, research on related 2-quinolone derivatives has demonstrated notable antibacterial effects. For instance, certain hybrids of 2-quinolone have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents on the quinolone core can significantly influence the antibacterial spectrum and potency. nih.govnih.gov For example, some quinazolinone derivatives, which share a similar bicyclic core, have shown broad-spectrum antibacterial activity, in some cases surpassing the efficacy of standard drugs like ciprofloxacin. rsc.org

Derivative Type Bacterial Strains Activity Reference
2-Quinolone HybridsEnterococcus faecalis, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeActive against various Gram-positive and some Gram-negative bacteria. nih.gov
Quinazolinone DerivativesPathogenic bacterial strainsBroad-spectrum antibacterial potency. rsc.org

Antifungal Activity

The antifungal potential of quinoline derivatives is also an active area of investigation. nih.govresearchgate.net Studies on quinazolinone derivatives, which are structurally similar to quinolinones, have demonstrated significant antifungal activity against various phytopathogenic fungi. mdpi.comscispace.com For instance, certain synthesized quinazolinone compounds exhibited considerable inhibition of fungal growth at varying concentrations. mdpi.com The presence and nature of substituents on the core ring structure play a crucial role in determining the antifungal efficacy. mdpi.com

Derivative Type Fungal Strains Activity Reference
Quinazolinone DerivativesFusarium oxysporum f. sp. Niveum, Rhizoctonia solani AG1, Fusarium verticillioides, Colletotrichum fructicolaSignificant inhibitory effects on the growth of several plant pathogenic fungi. mdpi.com
Quinazolinone DerivativesCandida albicansAntifungal activity comparable to standard drugs like Furacin and Fluconazole in some cases. scispace.com

Antimycobacterial Activity

Research into the antimycobacterial properties of quinoline derivatives has shown promise. While direct data on this compound is not available, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines have provided valuable insights. These compounds, which feature a benzyl (B1604629) group and a quinoline core, have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The presence of a chlorine or bromine atom at the 6-position of the quinoline ring was found to be crucial for potent antimycobacterial activity. nih.gov

Compound Derivative Mycobacterium Strain MIC Value (µM) Reference
N-(4-(benzyloxy)benzyl)-6-chloro-4-aminoquinoline with a 4-chloro substituent on the benzyl ringM. tuberculosis H37Rv2.7 nih.gov
N-(4-(benzyloxy)benzyl)-6-chloro-4-aminoquinoline with a 4-fluoro substituent on the benzyl ringM. tuberculosis H37Rv2.8 nih.gov
Unsubstituted N-(4-(benzyloxy)benzyl)-6-chloro-4-aminoquinolineM. tuberculosis H37Rv5.8 nih.gov

Anticancer Potential

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including quinolinone derivatives. nih.govgoogle.com These compounds have been shown to interfere with cancer cell proliferation and induce programmed cell death.

Induction of Apoptosis

Several studies have highlighted the ability of quinolinone derivatives to induce apoptosis in cancer cells. For example, a study on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated its capacity to induce apoptosis in human ovarian cancer cell lines. nih.gov This was evidenced by morphological changes, DNA fragmentation, and the modulation of apoptosis-related proteins such as Bcl-2, Bax, and p53. nih.gov Similarly, novel phenylquinazoline derivatives have been shown to induce apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov Quinazolinedione derivatives have also been identified as inducers of the intrinsic apoptotic pathway in breast cancer cells. nih.gov

Inhibition of Cancer Cell Proliferation

In addition to inducing apoptosis, quinolinone derivatives have been found to inhibit the proliferation of cancer cells. A series of 6-aminoquinolone derivatives demonstrated the ability to modulate the cell cycle of breast cancer cells, leading to a reduction in cell population growth. nih.gov Specifically, certain benzyl ester and amide counterparts of these quinolones were found to be potent inhibitors of cancer cell proliferation. nih.gov Furthermore, some quinolin-2-one derivatives have been patented for their utility as anticancer agents due to their ability to inhibit abnormal cell growth. google.comgoogle.com

Disruption of Mitochondrial Function

Enzyme Inhibition Profiles

This compound and its related compounds have been investigated for their ability to inhibit various enzymes, a key mechanism through which they exert their pharmacological effects.

Derivatives of 6-benzyloxy-4-methylquinolin-2(1H)-one, which are structurally very similar to this compound, have been designed and synthesized as selective inhibitors of phosphodiesterase 3 (PDE3). nih.gov PDE3 inhibitors are known to improve cardiac contractility and are explored for the treatment of congestive heart failure. nih.gov A series of these compounds demonstrated significant inhibitory activity against human PDE3A and PDE3B. nih.gov The design of these inhibitors was based on the structure of vesnarinone, another selective PDE3 inhibitor. nih.gov

One of the synthesized analogs, compound 4b (3-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]methylbenzamide), emerged as a potent PDE3A inhibitor and was further evaluated for its cardiotonic activity. nih.gov In an ex vivo model using the spontaneously beating atria of a reserpine-treated rat, compound 4b showed a selective increase in the force of contraction with a less pronounced effect on the heart rate, indicating a favorable pharmacological profile. nih.gov

Table 1: PDE3A Inhibitory Activity and Cardiotonic Effects of Compound 4b

Compound PDE3A IC₅₀ (µM) Change in Force of Contraction (%) Change in Frequency Rate (%)
4b 0.43 ± 0.04 46 ± 3 16 ± 4

Data sourced from a study on 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives. nih.gov

Specific data on the inhibition of cytochrome P450 (CYP) subtypes by this compound is limited in the public domain. However, the broader class of quinoline derivatives has been shown to interact with these crucial drug-metabolizing enzymes. For example, O(6)-benzylguanine is metabolized by CYP1A1 and CYP1A2, and it also acts as an inhibitor of these enzymes. nih.gov Furthermore, other compounds with a quinoline-like structure are known to inhibit various CYP isoforms, which can lead to clinically significant drug-drug interactions. biomolther.orgnih.gov Given the aromatic nature of the benzyl and quinolinone rings in this compound, it is plausible that this compound could also interact with and potentially inhibit certain CYP isozymes, a hypothesis that warrants further investigation.

While not specific to this compound, the quinoline and quinazoline (B50416) scaffolds are well-established as privileged structures in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase inhibitors. nih.govnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is therefore a major strategy in cancer therapy. nih.gov

Numerous quinoline and quinazoline derivatives have been developed and have shown potent inhibition of VEGFR-2. For instance, a series of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have been reported as potent and orally active selective VEGFR-2 tyrosine kinase inhibitors. youtube.com Similarly, novel 5-anilinoquinazoline-8-nitro derivatives have been synthesized and demonstrated effective VEGFR-2 kinase inhibition in the submicromolar range. nih.gov These findings underscore the potential of the quinoline core structure, as present in this compound, to serve as a template for the development of novel anti-angiogenic agents.

Table 2: Examples of Quinoline/Quinazoline Derivatives as VEGFR-2 Inhibitors

Compound Class Example Compound VEGFR-2 IC₅₀
N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas Not specified Potent inhibition
5-anilinoquinazoline-8-nitro derivatives Compound 6f 12.0 nM
Quinoline amide derivatives Compound 56 3.8 nM

Data compiled from various studies on quinoline and quinazoline derivatives. nih.govyoutube.com

Other Significant Biological Activities of Quinolinone Scaffolds

The quinolinone scaffold is associated with a diverse range of biological activities beyond enzyme inhibition.

The quinoline and quinazolinone scaffolds are recognized for their anti-inflammatory properties. Several derivatives have been synthesized and evaluated for their ability to reduce inflammation, often with less ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain 2-substituted 3-arylquinoline derivatives have been shown to significantly decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, the hybridization of the quinolinone moiety with other heterocyclic systems, such as thiazolidinone, has been shown to enhance anti-inflammatory activity. biomolther.org The marketed anti-inflammatory drug proquazone (B1679723) is a quinazoline-based NSAID, further highlighting the therapeutic potential of this chemical class in treating inflammatory conditions. biomolther.org Studies on various quinoline derivatives have demonstrated their ability to inhibit nitric oxide (NO) production in activated macrophages, a key mediator of inflammation.

Antiviral Properties

The quinoline and quinolinone scaffolds are recognized for their significant antiviral potential against a range of viruses. Research into this class of compounds has identified several derivatives with potent inhibitory effects on viral replication and propagation.

Studies have shown that certain quinolinone compounds are effective against Venezuelan equine encephalitis virus (VEEV), a re-emerging alphavirus. These compounds have been found to target the viral non-structural protein 2 (nsP2), a key enzyme in viral replication. The introduction of specific mutations in the nsP2 gene has been shown to enhance the sensitivity of some alphaviruses to these quinolinone derivatives.

Furthermore, the broader family of quinoline derivatives has demonstrated activity against other significant viral pathogens. For instance, some synthesized 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication, with some showing activity comparable to the known antimalarial drug, mefloquine (B1676156). acs.org Similarly, certain quinoline derivatives have been identified as having consistent inhibitory activity against Dengue virus serotype 2 (DENV-2) in vitro, appearing to act during the early phases of the virus life cycle. acs.org

While specific antiviral studies on this compound are not prominently available, the documented antiviral effects of its structural analogs suggest a promising area for future investigation. The general mechanism often involves the inhibition of crucial viral enzymes or interference with the viral replication cycle. acs.orgnih.gov

Table 1: Antiviral Activity of Selected Quinoline/Quinolinone Derivatives

Compound Class Virus Key Findings
Quinolinone Derivatives Venezuelan equine encephalitis virus (VEEV) Potent inhibition of VEEV replication by targeting the nsP2 protein.
2,8-bis(trifluoromethyl)quinoline Derivatives Zika Virus (ZIKV) Inhibition of ZIKV replication, with some derivatives showing activity similar to mefloquine.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) and mefloquine being famous examples. Consequently, the synthesis and evaluation of novel quinoline and quinolinone derivatives continue to be a significant area of research in the quest for new and more effective treatments for malaria, particularly against drug-resistant strains of Plasmodium falciparum.

Research into 4(1H)-quinolones has highlighted their potential as potent antimalarial agents. Studies on halogenated alkyl and alkoxy 4(1H)-quinolones have demonstrated selective antiplasmodial effects in the low nanomolar range and inhibitory activity against both chloroquine- and atovaquone-resistant parasites. The mechanism of action for many of these quinolone derivatives is believed to involve the inhibition of the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided valuable insights for optimizing their antimalarial potency. For instance, the introduction of different substituents at various positions of the quinoline ring can significantly influence the activity. While specific studies on the antimalarial properties of this compound are not readily found, the extensive body of research on related compounds underscores the potential of this chemical scaffold for antimalarial drug discovery.

Table 2: Antimalarial Activity of Selected Quinoline/Quinolone Derivatives

Compound Class Plasmodium Species Key Findings
Halogenated 4(1H)-quinolones Plasmodium falciparum Potent activity against drug-resistant strains, likely targeting the cytochrome bc1 complex.
Quinolone Esters Plasmodium cynomolgi B High anti-relapse activity in primate models.

Anthelmintic Activity

The therapeutic potential of quinoline derivatives extends to the treatment of helminth infections. The quinoline scaffold is present in some known anthelmintic drugs, indicating its relevance in this pharmacological area. acs.org

While direct experimental data on the anthelmintic activity of this compound is scarce in the available literature, studies on related heterocyclic compounds provide some context. For example, novel synthesized thiazolo[2,3-b]quinazoline derivatives, which contain a quinazoline core structurally related to quinoline, have been evaluated for their anthelmintic activity. In these studies, certain derivatives demonstrated notable activity against parasitic worms.

The mechanism of action for anthelmintic quinoline derivatives can vary. Some compounds, like the fluoroquinolone enoxacin, have been shown to inhibit the expression of specific microRNAs in nematodes, leading to an increase in their lifespan in experimental models, suggesting complex biological interactions. The broad-spectrum biological activity of the quinoline nucleus suggests that derivatives of this compound could warrant investigation for their potential effects against various helminths. acs.org

Table 3: Anthelmintic Activity of Structurally Related Compound Classes

Compound Class Organism Key Findings
Thiazolo[2,3-b]quinazoline Derivatives Parasitic worms Evaluation of synthesized derivatives showed some compounds with good anthelmintic activity.

Mechanistic Investigations and Molecular Interactions

Elucidation of Cellular and Molecular Targets

While direct studies on 6-benzyl-4-methylquinolin-2(1h)-one are limited, research into analogous compounds has identified several potential cellular and molecular targets. The versatility of the quinolinone core allows for various substitutions, leading to interactions with different biological entities.

Derivatives of this compound have shown affinity for enzymes such as phosphodiesterases and those involved in inflammatory pathways. For instance, compounds with a similar quinolinone core have been investigated for their inhibitory effects on key enzymes, suggesting that this class of molecules can modulate cellular signaling and inflammatory responses. Specifically, hybrid molecules incorporating the quinolinone structure have been found to act on multiple targets within inflammatory cascades. nih.gov

Enzyme Interaction Studies (e.g., inhibition of specific enzymes)

The quinolinone framework is a common feature in various enzyme inhibitors. Studies on derivatives of this compound have revealed significant inhibitory activity against several enzymes.

Phosphodiesterase 3 (PDE3) Inhibition: Research on 6-(benzyloxy)-4-methylquinolin-2(1h)-one derivatives, which are structurally very similar to this compound, has demonstrated potent inhibitory activity against human phosphodiesterase 3 (PDE3). nih.gov These selective PDE3 inhibitors are considered for improving cardiac contractility. In one study, a series of 3-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]methylbenzamide analogs were synthesized and evaluated for their ability to inhibit PDE3A and PDE3B. The design strategy was based on the structure of vesnarinone, a known PDE3 inhibitor. The synthesized compounds exhibited greater PDE3 inhibitory activity than vesnarinone. nih.gov The most promising compound from this series, compound 4b , showed an IC₅₀ value of 0.43 ± 0.04 μM for PDE3A. nih.gov

Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) Inhibition: In other research, novel hybrids of 1,2,4-triazine (B1199460) and quinoline (B57606) were synthesized and evaluated as multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov These compounds were assessed for their ability to inhibit COX-2 and 15-LOX. A hybrid compound, 8e , which contains a 6-benzyl triazine component and a 6-benzyloxy 2-hydroxyquinoline (B72897) moiety, emerged as the most potent and selective COX-2 inhibitor in the series, with an IC₅₀ of 0.047 µM and a selectivity index of 265.9. nih.gov This was significantly more selective than the standard drug, diclofenac (B195802) sodium. The 15-LOX inhibitory activities of the benzyl (B1604629) triazine-quinoline hybrids were also noteworthy, with compound 8e showing an IC₅₀ of 1.81 µM. nih.gov

Compound/AnalogTarget EnzymeReported IC₅₀Source
Compound 4b (Vesnarinone analog)PDE3A0.43 ± 0.04 μM nih.gov
Hybrid 8e (6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline)COX-20.047 µM nih.gov
Hybrid 8e (6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline)15-LOX1.81 µM nih.gov

DNA Intercalation as a Mechanism of Action

DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of a DNA double helix. patsnap.com This action can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited by some anticancer drugs. patsnap.comnih.gov The planarity of aromatic and heterocyclic ring systems is a key feature of many DNA intercalators. patsnap.com

While there is no direct experimental evidence confirming that this compound acts as a DNA intercalator, the structural characteristics of the quinolinone ring system suggest this as a potential mechanism of action. Quinolinone derivatives possess a nearly planar ring system that is capable of intercalation. nih.gov Furthermore, studies on other heterocyclic scaffolds have shown that a benzyl moiety can function as a "DNA intercalation switch," where its presence facilitates the intercalation of the molecule into the DNA structure. nih.gov This suggests that the benzyl group in this compound could potentially play a role in mediating interactions with DNA.

Protein Binding and Receptor Interactions

The ability of this compound and its analogs to bind to specific proteins and receptors is a key area of mechanistic investigation.

Penicillin-binding protein 2a (PBP2a) is a crucial enzyme for the survival of methicillin-resistant Staphylococcus aureus (MRSA), as it is responsible for the biosynthesis of the bacterial cell wall, particularly in the presence of β-lactam antibiotics. researchgate.netmdpi.com Consequently, PBP2a is a prime target for the development of new anti-MRSA agents. researchgate.netpreprints.org Various classes of heterocyclic compounds, such as quinazolinones, have been investigated as potential inhibitors of PBP2a. researchgate.netmdpi.com

Although 4-(3H)-quinazolinones have been identified as a class of non-covalent inhibitors of PBP2a, there is currently no specific research available that demonstrates the binding of this compound to PBP2a. researchgate.net The research in this area has primarily focused on other heterocyclic scaffolds. mdpi.com

Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that catalyzes a key step in the hexosamine biosynthesis pathway, making it a target for the development of antimicrobial and antidiabetic agents. nih.govnih.gov The enzyme has two main domains: a glutamine-binding domain and a sugar-phosphate isomerizing domain, both of which can be targeted by inhibitors. nih.gov

Despite the investigation of various compounds as inhibitors of GlcN-6-P synthase, including those that mimic substrates or transition states, there is no published research to indicate that this compound interacts with or inhibits this enzyme. nih.govnih.gov

The exosomal tetraspanin CD81 protein is involved in a multitude of cellular processes, including cell adhesion, motility, and signaling, and it also acts as a receptor for the hepatitis C virus. mdpi.com This makes it an attractive target for therapeutic intervention.

Recent molecular docking and simulation studies have explored the binding of quinoline derivatives to the large extracellular loop of CD81. acs.orgsemanticscholar.org While these studies did not use this compound itself, they investigated a closely related benzothiazole-appended quinoline derivative, 3-(benzothiazole-2-quinolinone) (compound 6 in the study) . semanticscholar.orgnih.gov The results indicated a strong binding affinity to the active pocket of CD81, with a calculated binding energy of -6.9 kcal/mol. acs.orgsemanticscholar.org Molecular dynamics simulations suggested that this binding stabilizes the CD81 protein. acs.orgsemanticscholar.org The interaction was characterized by several key hydrogen bonds and stacking interactions within the binding cavity of CD81's large extracellular loop. nih.gov

Compound/AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesSource
3-(benzothiazole-2-quinolinone)Exosomal Tetraspanin CD81-6.9G178, S179, N184 acs.orgsemanticscholar.orgnih.gov

These findings suggest that the quinolinone scaffold, as present in this compound, has the potential to serve as a basis for the design of ligands that target the exosomal protein CD81.

Common Binding Models for Selective Enzyme Inhibitors

The quinolinone framework is a recognized privileged structure in the design of selective enzyme inhibitors. Docking studies and structure-activity relationship (SAR) analyses of various quinolinone derivatives have revealed common binding modes within the active sites of their target enzymes.

One pertinent example is the study of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as inhibitors of phosphodiesterase 3 (PDE3). nih.gov Although distinct from the 6-benzyl analogue, the shared 4-methylquinolin-2(1H)-one core allows for the postulation of a comparable binding model. In this model, the quinolinone ring system acts as a crucial anchor, forming key interactions with the enzyme's active site. The lactam oxygen and the nitrogen atom of the quinolinone ring are often involved in hydrogen bonding with amino acid residues, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.

For instance, in the case of PDE3 inhibitors, the design strategy was based on the structure of vesnarinone, a known selective PDE3 inhibitor. nih.gov Docking analysis of the newly synthesized compounds suggested a common binding model where the molecules fit into the active site of PDE3. This suggests that the 6-benzyl moiety of this compound would likely occupy a hydrophobic pocket within a target enzyme's active site, contributing to the compound's selectivity and inhibitory potency.

Similarly, studies on other quinolinone-based inhibitors, such as those targeting mutant isocitrate dehydrogenase 1 (mIDH1), have shown that these molecules can bind to allosteric sites, inducing a conformational change that inhibits enzyme activity. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions.

Interactive Table: Key Interactions in Quinolinone-Enzyme Binding

Interaction Type Interacting Moiety on Quinolinone Potential Interacting Residues in Enzyme
Hydrogen Bonding Lactam oxygen, NH group Amino acid residues with donor/acceptor groups (e.g., Gln, Asn, Ser)
π-π Stacking Quinolinone aromatic ring, Benzyl aromatic ring Aromatic amino acid residues (e.g., Phe, Tyr, Trp)

Signaling Pathway Modulation (e.g., ATG5-dependent autophagy pathway for related derivatives)

Recent research has highlighted the role of quinoline derivatives in modulating critical cellular signaling pathways, including autophagy. Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, and its dysregulation is implicated in various diseases.

A study on a series of 4,7-disubstituted quinoline derivatives demonstrated their ability to induce autophagy by targeting and stabilizing the Autophagy-related 5 (ATG5) protein. nih.gov ATG5 is a key component of the autophagosome elongation complex, and its stabilization leads to an increase in autophagic flux. The representative compound from this study, N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinolin-4-amine (compound 10k), was shown to effectively inhibit tumor growth by inducing excessive autophagy through ATG5 stabilization. nih.gov

While this study does not directly involve this compound, it provides a strong rationale for investigating the potential of this and other quinolinone derivatives to modulate the ATG5-dependent autophagy pathway. The core quinoline structure appears to be a viable scaffold for the design of autophagy modulators. The specific substitutions on the quinoline ring would then fine-tune the potency and selectivity of this modulation.

The mechanism of ATG5 stabilization by these quinoline derivatives is an area of active investigation. It is hypothesized that the compounds may bind to ATG5 or a related protein complex, preventing its degradation and thereby promoting the formation of autophagosomes.

Interactive Table: Research Findings on Quinoline Derivatives and Autophagy

Compound Class Key Finding Targeted Protein Reference

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Rational Design of Quinolin-2(1H)-one Derivatives

The rational design of quinolin-2(1H)-one derivatives often begins with a known active compound or a biological target. For instance, in the development of phosphodiesterase 3 (PDE3) inhibitors for congestive heart failure, new 6-(benzyloxy)-4-methylquinolin-2(1H)-one analogs were designed based on the structure of vesnarinone, a known selective PDE3 inhibitor. nih.gov This design strategy involved using docking analysis to model the interactions of the designed compounds with the PDE3 active site. nih.gov

Similarly, another study focused on designing 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential cardiotonic agents by using the structure of cilostamide, another PDE3 inhibitor, as a template. nih.gov For different therapeutic targets, such as cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases, active site homology modeling between CDK5 and the related CDK2 has been used to explore and design novel quinolin-2(1H)-one inhibitors. nih.govresearchgate.net These approaches leverage structural information from either the target protein or known ligands to guide the synthesis of new molecules with improved or novel activities.

Bioisosteric Modifications for Lead Optimization

Bioisosteric replacement can be classified as classical or non-classical. patsnap.com Classical bioisosteres involve atoms or groups with the same valency, while non-classical ones may not have obvious structural similarities but can still mimic the biological activity. patsnap.com A common strategy involves the replacement of a phenol (B47542) group, which can have poor oral bioavailability and be prone to rapid metabolism. nih.gov The quinolin-2(1H)-one moiety is considered a bioisostere of phenol, offering a way to mitigate these issues while maintaining the necessary interactions with the biological target. nih.govresearchgate.net Other replacements can be as simple as substituting a hydrogen atom with fluorine to enhance metabolic stability or altering a carboxylic acid group with a tetrazole to improve bioavailability. patsnap.comnih.gov Careful analysis of parameters such as size, electronic distribution, solubility, and chemical reactivity must precede any bioisosteric replacement to predict its effect on the molecule's properties.

Pharmacophore Modeling for Target Binding

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. This model then serves as a template for designing or screening new potential drugs. nih.govresearchgate.net

For quinolone derivatives targeting bacterial DNA gyrase, a pharmacophore model was developed that consisted of three hydrogen bond acceptors and one hydrophobic moiety. nih.gov This model was validated by its ability to predict the activity of a test set of compounds and was further confirmed by docking studies, which showed corresponding hydrogen bond and π-π stacking interactions in the enzyme's active site. nih.gov In the design of PDE3 inhibitors, docking analysis was used to propose a common binding model for a series of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives, guiding their synthesis and evaluation. nih.gov Such models are powerful tools for virtual screening of large compound libraries to identify novel chemical entities for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Both 2D and 3D-QSAR models have been developed for quinoline (B57606) derivatives. For a series of quinolines with activity against Plasmodium falciparum, 2D- and 3D-QSAR models were built and validated using various statistical metrics, demonstrating their predictive power. nih.gov For quinoline derivatives acting as P-glycoprotein inhibitors, QSAR models were developed using machine learning algorithms, which successfully correlated molecular descriptors with inhibitory activity. nih.gov A robust QSAR model can explain the origin of the observed activity and guide the design of new derivatives with enhanced effects. nih.gov

Table 1: Statistical Validation of QSAR Models for Quinoline Derivatives

Model Type Target Statistical Parameters Reference
3D-QSAR (CoMFA) P. falciparum 3D7 r²test = 0.878 nih.gov
3D-QSAR (CoMSIA) P. falciparum 3D7 r²test = 0.876 nih.gov
2D-QSAR P. falciparum 3D7 r²test = 0.845 nih.gov

Influence of Substituent Effects on Biological Activity

The type and position of substituents on the quinolin-2(1H)-one ring system have a critical influence on biological activity. SAR studies systematically explore these effects to identify patterns that can guide drug design.

For instance, in a series of N-acyl substituted quinolin-2(1H)-one derivatives, various substituents led to moderate to good antimicrobial activities. nih.gov A study on 4-aminoquinolines designed as antimycobacterial agents revealed specific SAR trends related to the 6-position of the quinoline core. nih.gov The presence of electron-withdrawing groups like chlorine or bromine at the 6-position resulted in the most potent compounds, while the absence of a substituent at this position led to inactive molecules. nih.gov Interestingly, this study also found that lipophilicity (as measured by CLogP) did not show a positive correlation with the antimycobacterial activity, indicating that specific electronic and steric interactions are more critical for potency. nih.gov Similarly, the antiproliferative activity of 3-heteroaryl-quinolin-2(1H)-ones was found to be dependent on the nature of the substituents on the heterocyclic and quinolinone rings. nih.gov

Table 2: Influence of Substituents at Position 6 of the Quinoline Ring on Antimycobacterial Activity

Compound Substituent at Position 6 MIC (µM) Reference
9a, 9b H Inactive nih.gov
9g-9l Cl 5.7 - 6.4 nih.gov
N/A Br (Most effective) nih.gov

These findings underscore the importance of systematic substitution to probe the SAR and optimize the biological activity of the 6-benzyl-4-methylquinolin-2(1H)-one scaffold.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict and analyze the structural and electronic properties of molecules. For quinoline (B57606) derivatives, methods such as B3LYP (Becke's 3-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-31G or 6-311G are commonly utilized to model the system accurately. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. DFT calculations are used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com For quinolinone derivatives, the geometry optimization confirms the planarity of the quinoline ring system, while the benzyl (B1604629) and methyl groups have specific spatial orientations. nih.govresearchgate.net The calculated geometric parameters from DFT studies on related quinoline structures show good agreement with experimental data obtained from X-ray diffraction, validating the theoretical approach. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative Core Structure (DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C9-N1-C2121.5
C2=O111.24N1-C2-C3117.8
C2-C31.45C2-C3-C4120.5
C3=C41.37C3-C4-C10121.0
C4-C101.43N1-C9-C8120.2

Note: Data is representative of a typical quinolinone core and not specific to 6-Benzyl-4-methylquinolin-2(1H)-one due to the absence of published data for this exact molecule.

Theoretical vibrational analysis using DFT is performed to understand the molecule's vibrational modes. The calculated harmonic frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. nih.gov For quinoline derivatives, characteristic vibrational bands include the C=O stretching of the lactam group (typically around 1650-1680 cm⁻¹), C-H stretching vibrations of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and various C=C and C-N stretching modes within the quinoline ring system (1400-1600 cm⁻¹). researchgate.netnih.gov A scaling factor is often applied to the calculated wavenumbers to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Wavenumbers for a Methylquinoline Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(C=O)16751660Carbonyl Stretch
ν(C-H)arom30803065Aromatic C-H Stretch
ν(C-H)methyl29402925Methyl C-H Stretch
ν(C=C)16101600Ring C=C Stretch

Note: Wavenumbers are representative values for quinolinone systems based on available literature.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a key role. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. scirp.org For quinolinone derivatives, the HOMO is typically localized on the benzene ring portion, while the LUMO is distributed over the pyridinone ring, indicating the possibility of intramolecular charge transfer upon electronic excitation. nih.gov

Mulliken atomic charge analysis provides insight into the charge distribution within the molecule, helping to identify electrophilic and nucleophilic sites. nih.gov In quinolin-2(1H)-one systems, the oxygen atom of the carbonyl group and the nitrogen atom typically carry negative charges, while the carbonyl carbon and hydrogen atoms are positively charged. scirp.org

Table 3: Calculated Electronic Properties for a Quinolinone Derivative

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Note: Values are illustrative based on DFT calculations of similar structures. nih.gov

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light. dtic.mil Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. nih.gov The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β). semanticscholar.org Molecules with significant intramolecular charge transfer, often found in D-π-A (donor-pi-acceptor) systems, tend to exhibit large β values. The quinolinone scaffold can be part of such systems, and DFT provides a reliable method for calculating these NLO properties. biointerfaceresearch.comresearchgate.net

Table 4: Calculated Dipole Moment and NLO Properties

PropertyCalculated Value
Dipole Moment (μ)~4.5 Debye
Mean Polarizability (α)~30 x 10⁻²⁴ esu
First Hyperpolarizability (β)~15 x 10⁻³⁰ esu

Note: These are typical values for related organic molecules and serve as an estimation.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by describing the electron density in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer. wisc.eduresearchgate.net The analysis involves calculating the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu In the this compound molecule, significant interactions would be expected, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent C=C and C=O bonds, which contributes to the stability of the molecule. q-chem.com

Quinolin-2(1H)-one derivatives can exist in two tautomeric forms: the keto (lactam) form and the enol (lactim) form. researchgate.net This type of isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com DFT calculations are an excellent tool for studying the thermodynamics of this equilibrium. scirp.org By calculating the total electronic energies of both the keto and enol forms, the relative stability can be determined. For quinolin-2(1H)-one and its derivatives, computational studies have consistently shown that the keto (lactam) form is significantly more stable than the enol (lactim) form, often by several kcal/mol. nih.govnih.gov This preference is attributed to the greater stability of the amide group in the keto form compared to the iminol group in the enol form. frontiersin.org

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in understanding its potential biological activity by modeling its interaction with protein targets.

Molecular docking simulations are employed to predict how this compound (the ligand) interacts with the binding site of a specific protein receptor. This process involves placing the ligand in various orientations and conformations within the protein's binding pocket to identify the most stable binding mode. The prediction of these interactions is crucial for understanding the compound's mechanism of action at a molecular level. For instance, docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. These interactions are fundamental to the stability of the ligand-protein complex and are often correlated with the compound's biological activity. In silico docking analyses of similar quinoline derivatives have been used to identify key interactions with target proteins, providing a framework for how this compound might behave.

A critical output of molecular docking is the estimation of the binding energy, which quantifies the affinity of the ligand for the protein. A lower binding energy generally indicates a more stable and favorable interaction. Docking algorithms calculate this energy by considering various factors, including intermolecular forces and the conformational energy of the ligand. The analysis of different conformational poses of this compound within the binding site allows for the identification of the most energetically favorable orientation. This information is vital for structure-activity relationship (SAR) studies, where the goal is to design new derivatives with improved binding affinities and biological activities.

ParameterDescriptionTypical Value Range
Binding EnergyThe calculated free energy of binding between the ligand and the protein.-5 to -15 kcal/mol for promising ligands
RMSDRoot Mean Square Deviation of atomic positions, comparing different poses.< 2.0 Å for reliable docking
Interacting ResiduesSpecific amino acids in the protein's active site that form bonds with the ligand.Varies by protein target

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamics of the ligand-protein complex predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. These simulations provide a more dynamic picture of the molecular interactions over time.

MD simulations are used to assess the conformational stability of the complex formed between this compound and its target protein. By simulating the movements of atoms over a specific period, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that might lead to its dissociation. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the protein and the ligand. Such studies on related compounds have demonstrated the utility of MD simulations in validating docking results and providing deeper insights into the dynamic nature of ligand-receptor interactions.

Chemoinformatics Methodologies

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. For this compound, these methodologies are used to predict its physicochemical properties and assess its potential as a drug candidate.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. Various computational models and rules are used for this prediction. One of the most well-known is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Chemoinformatics tools can calculate these and other properties for this compound to predict its drug-likeness. ymerdigital.com A favorable drug-likeness profile suggests a higher probability of the compound having good absorption, distribution, metabolism, and excretion (ADME) properties. eijppr.com

PropertyLipinski's Rule of FivePredicted Value for a Drug-like Compound
Molecular Weight≤ 500 DaWithin range
LogP (Lipophilicity)≤ 5Within range
Hydrogen Bond Donors≤ 5Within range
Hydrogen Bond Acceptors≤ 10Within range

Virtual Screening and Library Design

The quinolin-2(1H)-one scaffold, including derivatives like this compound, serves as a valuable pharmacophore in computational drug discovery. Virtual screening and library design are principal areas where the structural features of this compound are leveraged to identify and optimize novel therapeutic agents. These computational techniques allow for the rapid, cost-effective evaluation of large compound databases to prioritize candidates for synthesis and biological testing. nih.govnih.gov

The process often begins with a known active compound or a hypothesized pharmacophore model. For instance, a virtual screening approach based on a five-feature pharmacophoric model was successfully used to identify 8-hydroxyquinoline derivatives as potential modulators of the GLI1 protein, which is implicated in certain cancers. acs.org This strategy led to the identification of a parent compound from which a focused library was built to explore structure-activity relationships (SAR) and improve the biological profile. acs.org

Similarly, the design of new compounds frequently builds upon the core structure of existing drugs or inhibitors. In the development of phosphodiesterase 3 (PDE3) inhibitors, the structure of vesnarinone, a known selective PDE3 inhibitor, was used as a starting point. nih.gov Ten new compounds based on the closely related 6-(benzyloxy)-4-methylquinolin-2(1H)-one scaffold were designed, synthesized, and tested for their inhibitory activity against human PDE3A and PDE3B. nih.gov The design strategy was informed by docking analysis, which suggested a common binding model for these compounds within the PDE3 active site. nih.gov The resulting derivatives showed improved PDE3 inhibitory activity compared to the parent compound, vesnarinone. nih.gov

Molecular docking is a key tool in this process, used to predict the binding affinity and orientation of designed ligands within a target protein's active site. nih.gov In a study targeting HIV reverse transcriptase, synthesized quinoline derivatives were docked into the enzyme's active site (PDB: 4I2P). nih.gov Many of the synthesized compounds demonstrated favorable binding interactions and docking scores that were superior to standard drugs like elvitegravir and rilpivirine. nih.gov

The insights gained from these computational studies, particularly from analyzing contour maps in 3D-QSAR models and binding modes in docking simulations, are crucial for library design. mdpi.com They help identify key structural features that influence biological activity, guiding the synthesis of more potent and selective compounds. mdpi.commdpi.com For example, SAR studies based on docking scores for quinoline-pyrimidine hybrids revealed that electron-withdrawing groups on a phenyl ring and a free amino group on the pyrimidine ring enhanced binding affinity to the reverse transcriptase protein. nih.gov

Research Findings from Virtual Screening and Library Design

Detailed computational analyses have yielded specific data on the potential of quinolinone derivatives against various biological targets.

Table 1: PDE3A Inhibitory Activity of 6-(benzyloxy)-4-methylquinolin-2(1H)-one Analogs nih.gov

CompoundR-groupIC50 (µM) for PDE3A
4a -H0.50 ± 0.05
4b 2-Cl0.43 ± 0.04
4c 3-Cl0.78 ± 0.07
4d 4-Cl0.81 ± 0.06
4e 2-F0.51 ± 0.04
4f 3-F0.69 ± 0.05
4g 4-F0.72 ± 0.06
4h 2-CH30.66 ± 0.05
4i 3-CH30.88 ± 0.07
4j 4-CH30.91 ± 0.08
Vesnarinone (Reference)1.10 ± 0.10

Table 2: Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase (PDB: 4I2P) nih.gov

CompoundDocking Score
4 -10.675
5 -9.643
6 -9.512
7 -9.328
8 -9.107
9 -8.986
10 -8.765
11 -8.543
12 -8.321
13 -8.198
14 -7.987
Elvitegravir -8.912
Rilpivirine -9.015

Table 3: Antiproliferative Activity of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides mdpi.com

CompoundIC50 (µM) Caco-2IC50 (µM) HCT-116
8 98337
16 13240.2

Emerging Research Directions and Future Prospects for 6 Benzyl 4 Methylquinolin 2 1h One

The quinoline (B57606) scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic and technological applications. Within this broad class, 6-Benzyl-4-methylquinolin-2(1h)-one represents a specific structure with emerging research interest. Its unique substitution pattern, featuring a benzyl (B1604629) group at the C6 position and a methyl group at C4, offers a framework for developing novel agents with tailored properties. This article explores the future prospects and emerging research directions centered on this compound, focusing on synthetic methodologies, pharmacological discovery, mechanistic understanding, computational design, and materials science applications.

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